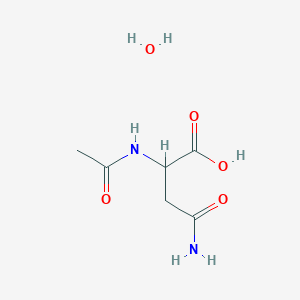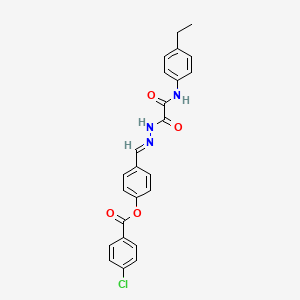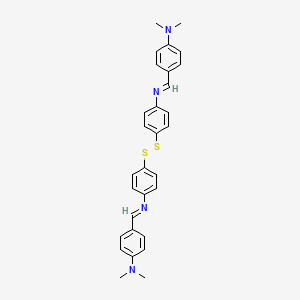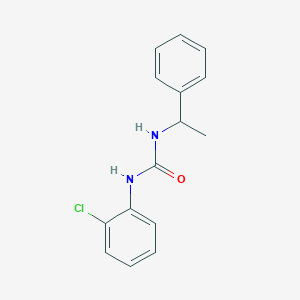
Nalpha-acetyl-D-asparagine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-acetyl-D-asparagine hydrate is a chemical compound with the molecular formula C6H12N2O5. It is a derivative of asparagine, an amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the asparagine molecule. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-acetyl-D-asparagine hydrate typically involves the acetylation of D-asparagine. This can be achieved by reacting D-asparagine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Nalpha-acetyl-D-asparagine hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Nalpha-acetyl-D-asparagine hydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to protein structure and function, as well as in the investigation of enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of Nalpha-acetyl-D-asparagine hydrate involves its interaction with specific molecular targets and pathways. As a derivative of asparagine, it plays a role in the metabolism of ammonia and the synthesis of proteins. The acetyl group can influence the compound’s reactivity and interactions with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
Nalpha-acetyl-L-asparagine: Similar in structure but with the L-isomer of asparagine.
Nalpha-acetyl-D-glutamine: Another acetylated amino acid derivative with similar properties.
Nalpha-acetyl-L-glutamine: The L-isomer of the above compound
Uniqueness: Nalpha-acetyl-D-asparagine hydrate is unique due to its specific stereochemistry (D-isomer) and the presence of the acetyl group, which can affect its biochemical properties and interactions. This makes it a valuable tool in research for studying stereospecific effects and acetylation-related modifications .
Propriétés
Formule moléculaire |
C6H12N2O5 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-acetamido-4-amino-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C6H10N2O4.H2O/c1-3(9)8-4(6(11)12)2-5(7)10;/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);1H2 |
Clé InChI |
IWRCCVSIDUGZLM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC(=O)N)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)



![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)




![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)

![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)
